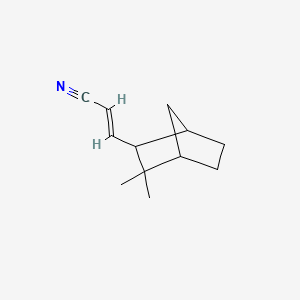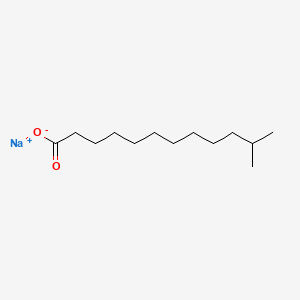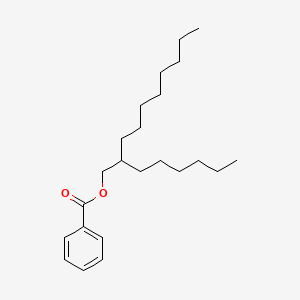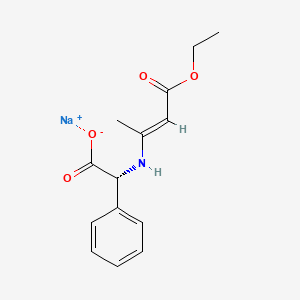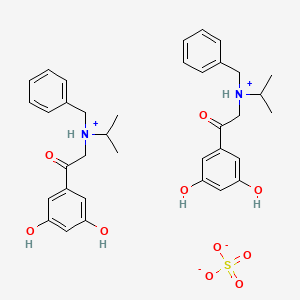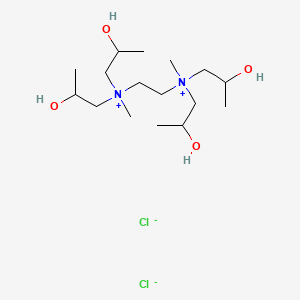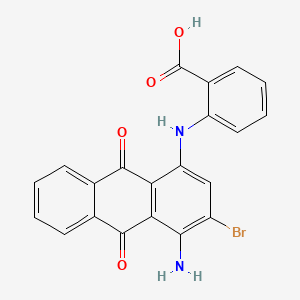
2-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 281-336-7, also known as N,N-bis(2-hydroxyethyl)oleamide, is a chemical compound that belongs to the class of fatty acid amides. It is commonly used as a slip agent in the production of plastics and other materials to reduce friction and improve processing efficiency. This compound is known for its lubricating properties and is widely utilized in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxyethyl)oleamide is typically synthesized through the reaction of oleic acid with diethanolamine. The reaction involves the esterification of oleic acid with diethanolamine under controlled conditions, usually in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, typically around 150-200°C, to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of N,N-bis(2-hydroxyethyl)oleamide involves large-scale esterification processes. The raw materials, oleic acid and diethanolamine, are mixed in appropriate ratios and subjected to high temperatures and pressures in a reactor. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-hydroxyethyl)oleamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidation of N,N-bis(2-hydroxyethyl)oleamide can yield products such as N,N-bis(2-hydroxyethyl)oleic acid.
Reduction: Reduction can produce N,N-bis(2-hydroxyethyl)amine.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents introduced.
Scientific Research Applications
N,N-bis(2-hydroxyethyl)oleamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including its role as a signaling molecule in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.
Industry: It is widely used as a slip agent in the production of plastics, coatings, and other materials to improve processing efficiency and reduce friction.
Mechanism of Action
The mechanism of action of N,N-bis(2-hydroxyethyl)oleamide involves its interaction with various molecular targets and pathways. In biological systems, it is believed to act as a signaling molecule that modulates cellular processes such as inflammation, cell proliferation, and apoptosis. The compound interacts with specific receptors and enzymes, leading to the activation or inhibition of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)stearamide: Similar in structure but derived from stearic acid instead of oleic acid.
N,N-bis(2-hydroxyethyl)palmitamide: Derived from palmitic acid and shares similar properties.
Uniqueness
N,N-bis(2-hydroxyethyl)oleamide is unique due to its specific fatty acid chain derived from oleic acid, which imparts distinct physical and chemical properties. Its lubricating and slip-enhancing characteristics make it particularly valuable in industrial applications compared to its analogs.
Properties
CAS No. |
83929-40-2 |
|---|---|
Molecular Formula |
C21H13BrN2O4 |
Molecular Weight |
437.2 g/mol |
IUPAC Name |
2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H13BrN2O4/c22-13-9-15(24-14-8-4-3-7-12(14)21(27)28)16-17(18(13)23)20(26)11-6-2-1-5-10(11)19(16)25/h1-9,24H,23H2,(H,27,28) |
InChI Key |
VXPRZOWVAQRAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=CC=C4C(=O)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


